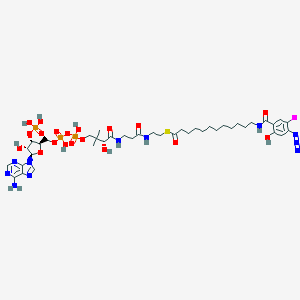

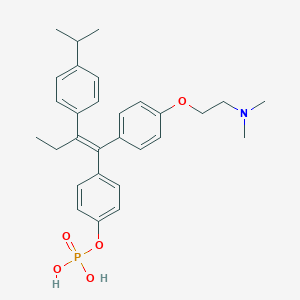

12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A, commonly known as AI-2, is a synthetic molecule that has gained significant attention in the field of chemical biology due to its potential as a tool for studying bacterial communication and biofilm formation. AI-2 is a small molecule that is produced and recognized by a wide range of bacterial species, making it an ideal candidate for investigating inter-species communication and cooperation.

作用机制

The mechanism of action of AI-2 is complex and multifaceted, involving both intracellular and extracellular signaling pathways. AI-2 is recognized by a wide range of bacterial species through a dedicated receptor, LuxP/LsrB, which triggers a signaling cascade that ultimately leads to changes in gene expression and behavior. Additionally, AI-2 has been shown to modulate the activity of several key regulatory proteins, including quorum sensing regulators and global transcription factors.

Biochemical and Physiological Effects

AI-2 has a range of biochemical and physiological effects on bacterial cells, including the regulation of virulence and pathogenicity, the modulation of biofilm formation, and the regulation of motility and chemotaxis. Additionally, AI-2 has been shown to play a critical role in the establishment and maintenance of complex microbial communities, providing a mechanism for inter-species communication and cooperation.

实验室实验的优点和局限性

The use of AI-2 in lab experiments has several advantages, including its ability to mimic the natural signaling molecule produced by many bacterial species, its broad range of activity across different bacterial species, and its well-characterized mechanism of action. However, the synthesis of AI-2 is complex and requires a high degree of expertise, and the molecule may not be suitable for all experimental systems due to its potential for non-specific binding and interference with other signaling pathways.

未来方向

There are several potential future directions for research on AI-2, including the development of new synthetic methods for the production of AI-2 and related analogs, the investigation of the role of AI-2 in the establishment and maintenance of complex microbial communities, and the development of new therapeutic strategies targeting bacterial communication and biofilm formation. Additionally, the use of AI-2 in combination with other synthetic molecules and natural products may provide new insights into the complex interactions between bacterial species and their environment.

合成方法

The synthesis of AI-2 involves several steps, including the preparation of the starting materials, the coupling of the azido-iodo-hydroxybenzoyl moiety to dodecanoate, and the subsequent conjugation to coenzyme A. The overall process is complex and requires a high degree of expertise in synthetic chemistry.

科学研究应用

AI-2 has been used extensively in scientific research to investigate bacterial communication and biofilm formation. It has been shown to play a critical role in the regulation of virulence and pathogenicity in a wide range of bacterial species, including Vibrio cholerae, Salmonella enterica, and Escherichia coli. Additionally, AI-2 has been used to study the interactions between bacterial species in complex microbial communities, providing valuable insights into the mechanisms underlying bacterial cooperation and competition.

属性

CAS 编号 |

125108-87-4 |

|---|---|

产品名称 |

12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A |

分子式 |

C40H61IN11O19P3S |

分子量 |

1249.9 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]dodecanethioate |

InChI |

InChI=1S/C40H61IN11O19P3S/c1-40(2,21-68-74(65,66)71-73(63,64)67-20-28-33(70-72(60,61)62)32(56)39(69-28)52-23-49-31-35(42)47-22-48-36(31)52)34(57)38(59)46-15-13-29(54)44-16-17-75-30(55)12-10-8-6-4-3-5-7-9-11-14-45-37(58)24-18-25(41)26(50-51-43)19-27(24)53/h18-19,22-23,28,32-34,39,53,56-57H,3-17,20-21H2,1-2H3,(H,44,54)(H,45,58)(H,46,59)(H,63,64)(H,65,66)(H2,42,47,48)(H2,60,61,62)/t28-,32-,33-,34+,39-/m1/s1/i41-2 |

InChI 键 |

VLPXLFGMSPVZHP-ZYPIRDQASA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)O |

同义词 |

12-((4-azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A coenzyme A, IFA- IFA-CoA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)